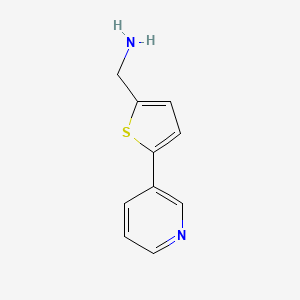

(5-Pyrid-3-ylthien-2-YL)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

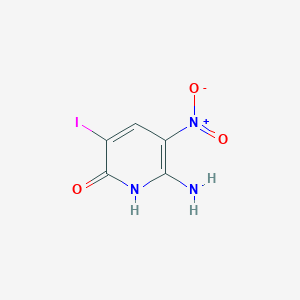

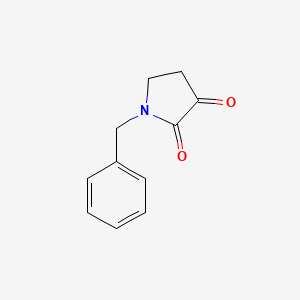

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a laboratory chemical with the CAS number 837376-47-3 . It is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular formula of “(5-Pyrid-3-ylthien-2-YL)methylamine” is C10H10N2S . The exact mass is 190.27 g/mol .Physical And Chemical Properties Analysis

“(5-Pyrid-3-ylthien-2-YL)methylamine” is a solid substance with a light yellow appearance . The melting point range is 112.5 - 113.5 °C .Scientific Research Applications

Catalytic Properties and Ligand Behavior

Iron(III) complexes with tridentate 3N ligands, including various N-alkyl-substituted bis(pyrid-2-ylmethyl)amine derivatives, have been studied for their functional models mimicking catechol dioxygenases. These complexes demonstrate the catalytic cleavage of catechols using molecular oxygen, highlighting the role of ligand N-alkyl substitution in reaction rate and product selectivity. The nature of the N-alkyl substituent significantly controls the regioselectivity of catechol cleavage, suggesting potential applications in selective oxidative catalysis (Visvaganesan et al., 2007).

Synthesis of Pyridine Derivatives

Copper-catalyzed C-N bond cleavage of aromatic methylamines, including pyridin-2-yl methylamine derivatives, has been developed to construct pyridine derivatives. This method offers a broad range of 2,4,6-trisubstituted pyridines from simple and readily available starting materials, providing a versatile approach for synthesizing pyridine-based compounds with potential applications in various fields of chemistry and material science (Huang et al., 2013).

Development of Selective Noradrenaline Reuptake Inhibitors

[4-(Phenoxy)pyridine-3-yl]methylamines have been identified as a new series of selective noradrenaline reuptake inhibitors (NRI), with structure-activity relationships indicating potent NRI activity by appropriate substitution at the 2-position of the phenoxy ring. This discovery opens avenues for developing new therapeutic agents targeting noradrenergic pathways (Fish et al., 2008).

Interaction with DNA and Nuclease Activity

Cu(II) complexes of tridentate ligands, including those with pyridine-2-yl motifs, have been shown to bind DNA with significant affinity and demonstrate nuclease activity, leading to DNA cleavage. These complexes offer insights into designing metal-based drugs and DNA-interacting agents with potential applications in chemotherapy and biotechnology (Kumar et al., 2012).

Safety And Hazards

“(5-Pyrid-3-ylthien-2-YL)methylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(5-pyridin-3-ylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLIGYPHPBLDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458692 |

Source

|

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Pyrid-3-ylthien-2-YL)methylamine | |

CAS RN |

837376-47-3 |

Source

|

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)